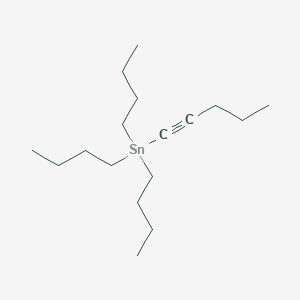

Stannane, tributyl-1-pentynyl-

Description

"Stannane, tributyl-1-pentynyl-" is an organotin compound featuring a tributyltin group bound to a 1-pentynyl substituent (a five-carbon alkyne chain). Organotin compounds are widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Stille coupling), due to their ability to transfer organic groups to electrophilic partners . The 1-pentynyl group introduces both steric bulk and a reactive alkyne moiety, which can influence the compound’s reactivity and applications.

Properties

CAS No. |

86633-17-2 |

|---|---|

Molecular Formula |

C17H34Sn |

Molecular Weight |

357.2 g/mol |

IUPAC Name |

tributyl(pent-1-ynyl)stannane |

InChI |

InChI=1S/C5H7.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h3,5H2,1H3;3*1,3-4H2,2H3; |

InChI Key |

JHLNXICNFIVZPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Tributyl(prop-1-ynyl)stannane (CAS 64099-82-7)

- Structure : Features a shorter propargyl (C≡C-CH₂-) group instead of 1-pentynyl.

- However, the terminal alkyne in 1-pentynyl may offer unique reactivity in click chemistry or cycloadditions .

- Applications : Propargyl derivatives are commonly used in polymer chemistry and material science, whereas longer alkynes like 1-pentynyl may be preferred in pharmaceutical intermediates requiring extended carbon frameworks .

b. Allyltributylstannane

- Structure : Contains an allyl (CH₂=CH-CH₂-) group.

- Reactivity : The allyl group participates in electrophilic allylation reactions, contrasting with the alkyne’s nucleophilic or coupling behavior. The 1-pentynyl group’s sp-hybridized carbon offers distinct electronic properties for cross-coupling .

- Thermal Stability : Allyltributylstannane may exhibit lower thermal stability due to the allyl group’s susceptibility to decomposition, whereas the 1-pentynyl group’s rigidity could enhance stability .

c. Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane (CAS 156628-75-0)

- Structure : Incorporates a fluorinated vinyl group.

- Electronic Effects : The electron-withdrawing fluorine atoms polarize the tin-carbon bond, altering reactivity in electrophilic substitutions. In contrast, the 1-pentynyl group’s electron-rich alkyne may favor nucleophilic pathways .

- Environmental Impact: Fluorinated stannanes may exhibit greater environmental persistence compared to non-fluorinated analogs like 1-pentynyl derivatives .

Physical and Chemical Properties

| Property | Tributyl-1-pentynyl-stannane | Tributyl(prop-1-ynyl)stannane | Allyltributylstannane |

|---|---|---|---|

| Molecular Weight | Higher (~385 g/mol) | Lower (~335 g/mol) | ~331 g/mol |

| Boiling Point | Likely higher due to longer chain | Moderate | Lower |

| Solubility | Lower in polar solvents | Similar | Higher in hydrocarbons |

| Reactivity | Alkyne-specific (e.g., Sonogashira) | Propargyl coupling | Allylation |

Toxicity and Environmental Impact

All tributyltin compounds exhibit significant toxicity, affecting aquatic life and human health . However, substituents influence environmental behavior:

- Regulatory Status : Tributyltin compounds are restricted under international regulations (e.g., IMO AFS Convention). Substitutes like 1-pentynyl derivatives are still scrutinized for industrial use .

Q & A

Q. What are the established synthetic routes for tributyl-1-pentynyl stannane, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : Tributyl-1-pentynyl stannane can be synthesized via tin-halide substitution reactions. A common approach involves reacting tributyltin halides with 1-pentynyl Grignard or lithium reagents. Key parameters include:

- Temperature : Maintain low temperatures (−78°C to 0°C) to minimize side reactions, as demonstrated in halo-stannane syntheses .

- Stoichiometry : Ensure a 1:1 molar ratio of tributyltin halide to alkyne reagent to avoid unreacted intermediates.

- Solvent : Use anhydrous THF or ethers to stabilize reactive intermediates.

Optimization can be monitored via gas evolution (e.g., hydrogen in stannane reactions) and validated by NMR or GC-MS .

Q. Which spectroscopic techniques are pivotal for characterizing tributyl-1-pentynyl stannane, and what are the diagnostic spectral features?

- Methodological Answer : Key techniques include:

- <sup>119</sup>Sn NMR : A singlet near δ −10 to −20 ppm confirms the presence of tributyltin groups .

- IR Spectroscopy : Alkyne C≡C stretches (~2100–2260 cm⁻¹) and Sn-C vibrations (450–550 cm⁻¹) are critical markers.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M]<sup>+</sup> at m/z ~372) and isotopic patterns for tin (Sn, 120 amu) validate the structure.

Cross-reference data with analogous compounds like tributyl(ethynyl)stannane (CAS 994-89-8) .

Q. What safety protocols are essential when handling tributyl-1-pentynyl stannane in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile tin compounds.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid skin contact due to potential neurotoxicity .

- Decomposition Risks : Store under inert atmospheres (N₂ or Ar) to prevent oxidation or hydrolysis, which may release toxic byproducts .

Advanced Research Questions

Q. How do computational studies inform the reaction mechanisms of tributyl-1-pentynyl stannane in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) can model:

- Transmetalation Barriers : Compare energy barriers for Sn-C bond cleavage in Stille couplings.

- Electronic Effects : Assess how the pentynyl group’s electron-withdrawing nature influences reactivity vs. phenyl or alkyl substituents.

Reference experimental data from analogous reactions, such as tributyl(thiophen-2-yl)stannane (CAS 54663-78-4), to validate computational predictions .

Q. How should researchers address discrepancies in reported reactivity or stability data for tributyl-1-pentynyl stannane across different studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst) to isolate variables.

- Decomposition Analysis : Use TGA or DSC to monitor thermal stability, as tributyltin compounds may degrade at >100°C .

- Isotopic Labeling : Track reaction pathways using deuterated solvents or <sup>13</sup>C-labeled alkynes to confirm intermediates.

Q. What methodological approaches are recommended for investigating the catalytic applications of tributyl-1-pentynyl stannane in cross-coupling reactions?

- Methodological Answer : Design experiments to assess:

- Catalyst Compatibility : Screen Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with varying ligands (e.g., AsPh₃ for enhanced Sn-Pd transmetalation).

- Substrate Scope : Test coupling with aryl halides (e.g., iodobenzene vs. bromobenzene) to evaluate electronic and steric effects.

- Kinetic Profiling : Use in situ <sup>119</sup>Sn NMR to monitor reaction progress and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.